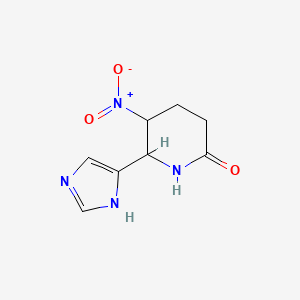![molecular formula C12H23ClN2O2 B6600694 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1955553-43-1](/img/structure/B6600694.png)
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a synthetic compound that features a unique combination of a cyclohexylamine derivative and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves a multi-step process. One common route includes the reaction of a cyclohexylamine derivative with an appropriate pyrrolidine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Cyclohexylamine derivatives: Compounds such as cyclohexylamine and its substituted derivatives are also comparable in terms of their chemical properties and applications.
Uniqueness
What sets 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride apart is its unique combination of a cyclohexylamine and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with various biological targets.
Propiedades
IUPAC Name |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14;/h10-11H,1-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPAEZJJVPAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)
